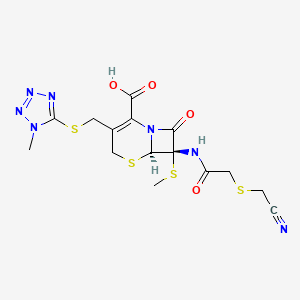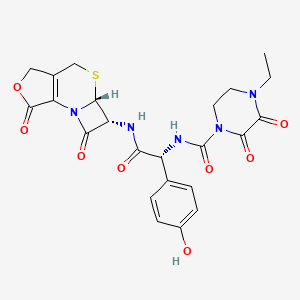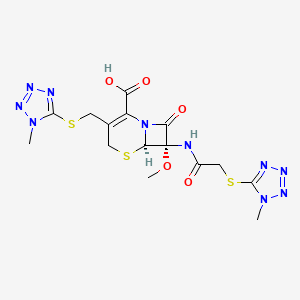
氯吡格雷杂质 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel Impurity 7 is a chemical compound with the molecular formula C16H18ClNO5S2 and a molecular weight of 403.9 . Its chemical name is 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-3-sulfonic acid .
Synthesis Analysis
The synthesis of Clopidogrel Impurity 7 involves several steps. According to a patent , the starting raw material is o-chlorobenzene glycine, which undergoes esterification to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. The reaction with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, yields ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclization produces the localized impurity of clopidogrel liquid phase .
Molecular Structure Analysis
The molecular structure of Clopidogrel Impurity 7 is complex, with several functional groups. It includes a chlorophenyl group, a methoxy group, a hexahydrothieno pyridine ring, and a sulfonic acid group .
Chemical Reactions Analysis
Clopidogrel Impurity 7, like other pharmaceutical compounds, can undergo various chemical reactions. For instance, it can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation . The exact reactions and their outcomes would depend on the specific conditions and reagents used.
科学研究应用
药理学研究
氯吡格雷杂质 7: 用于药理学研究,以了解其对药物代谢和作用的影响。 研究表明,杂质会显着影响药物的药代动力学和药效学 {svg_1}。通过研究this compound,研究人员可以确定其对氯吡格雷疗效和安全性的影响,以及探索潜在的治疗用途。
药物开发
在药物开发中,This compound 在分析方法开发、方法验证和质量控制应用中起着至关重要的作用 {svg_2}。它对于确保氯吡格雷在制造过程中的纯度和质量,以及满足新药申请的监管要求至关重要。
化学分析
This compound: 在化学分析中很重要,用于识别和定量氯吡格雷制剂中的杂质。 毛细管电泳等技术用于分离和确定该杂质的存在,这对于维持药物安全性的一致性至关重要 {svg_3}.
毒理学
涉及This compound 的毒理学研究有助于评估该杂质的潜在毒性作用。 了解其毒理学特征对于评估氯吡格雷的安全性以及开发更安全的药物至关重要 {svg_4}.
临床研究
在临床研究中,This compound 被用来了解其临床意义。研究可能集中于该杂质如何与人体相互作用及其引起不良反应的可能性。 这项研究对于氯吡格雷的临床安全使用至关重要 {svg_5}.
实验室测试
This compound: 用于实验室测试,以确保氯吡格雷的安全性与疗效。 它在各种分析中用作参考标准,对于药典规定的实验室程序的验证至关重要 {svg_6}.
安全性评估
涉及This compound 的安全性评估对于氯吡格雷的监管批准至关重要。 这些评估包括稳定性研究和风险管理计划,以确保该杂质不会损害药物的安全性 {svg_7}.
作用机制
Target of Action
Clopidogrel, the parent compound of Clopidogrel Impurity 7, primarily targets the platelet P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to the formation of blood clots .
Mode of Action
Clopidogrel is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of Clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor . This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This action is irreversible .
Biochemical Pathways
The biochemical pathway of Clopidogrel involves its conversion to an active metabolite by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite then inhibits the binding of ADP to the platelet P2Y12 receptor, preventing platelet aggregation .
Pharmacokinetics
Clopidogrel’s pharmacokinetics involve its absorption and metabolism to an active metabolite. Only 15% of the absorbed Clopidogrel dose is transformed by isoenzymes of cytochrome P450 (CYP) 1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to a thiol metabolite (CTM), which is responsible for the antithrombotic effect of Clopidogrel .
Result of Action
The result of Clopidogrel’s action is the prevention of blood clots. This is particularly beneficial for patients with an increased risk of having them, such as those who have or have had a heart attack, unstable angina, a stroke or “mini-stroke” (transient ischaemic attack or TIA), peripheral arterial disease, or an operation on their heart or blood vessels, such as a coronary stent insertion .
Action Environment
The action of Clopidogrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Non-Steroidal Anti-inflammatory drugs (NSAIDs) may have an additive effect on the risk of bleeding when given with Clopidogrel . Similarly, Low Molecular Weight Heparin (LMWH) and Unfractionated Heparin (UFH) are predicted to increase the risk of bleeding events when given with Clopidogrel . Therefore, the environment in which Clopidogrel is administered can significantly influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Clopidogrel Impurity 7 plays a crucial role in biochemical reactions as an intermediate in the synthesis of Clopidogrel. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent conversion to Clopidogrel. Notably, it interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for its metabolic activation . The nature of these interactions involves the oxidation of Clopidogrel Impurity 7 to form the active thiol metabolite, which then binds irreversibly to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .
Cellular Effects
Clopidogrel Impurity 7 influences various cellular processes, particularly in platelets. It affects cell signaling pathways by inhibiting the P2Y12 ADP receptors, which play a critical role in platelet activation and aggregation . This inhibition leads to reduced platelet aggregation, thereby preventing thrombotic events. Additionally, Clopidogrel Impurity 7 impacts gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic effects .
Molecular Mechanism
The molecular mechanism of Clopidogrel Impurity 7 involves its conversion to the active thiol metabolite through a two-step oxidation process mediated by cytochrome P450 enzymes . This active metabolite then binds irreversibly to the P2Y12 ADP receptors on platelets, preventing ADP from binding to these receptors. This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, Clopidogrel Impurity 7 may also influence enzyme inhibition or activation and changes in gene expression related to platelet function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clopidogrel Impurity 7 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Clopidogrel Impurity 7 remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of platelet aggregation and potential impacts on other cellular processes .
Dosage Effects in Animal Models
The effects of Clopidogrel Impurity 7 vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, Clopidogrel Impurity 7 may exhibit toxic effects, including increased bleeding risk and potential impacts on other organ systems . Threshold effects observed in these studies indicate that careful dosage management is essential to balance efficacy and safety .
Metabolic Pathways
Clopidogrel Impurity 7 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary pathway involves its oxidation to form the active thiol metabolite, which then exerts its antithrombotic effects by inhibiting the P2Y12 ADP receptors on platelets . Additionally, other enzymes, such as carboxylesterase 1 (CES1), play a role in its metabolism, converting it to inactive metabolites . These metabolic pathways influence the overall efficacy and safety profile of Clopidogrel Impurity 7 .
Transport and Distribution
Clopidogrel Impurity 7 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Clopidogrel Impurity 7 is distributed to specific compartments where it undergoes metabolic activation . Its localization and accumulation within tissues are influenced by factors such as binding affinity and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of Clopidogrel Impurity 7 is critical for its activity and function. It is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, Clopidogrel Impurity 7 may be directed to specific organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Targeting signals and post-translational modifications may also influence its subcellular localization and activity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clopidogrel Impurity 7 involves the transformation of a starting material through a series of chemical reactions to yield the desired compound.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 2-chloro-6-methoxypyridine with sodium hydride in dry DMF to form the corresponding pyridine anion.", "Step 2: Add methyl iodide to the reaction mixture and stir at room temperature to form 2-methoxypyridine-6-methyl iodide.", "Step 3: Add sodium borohydride to the reaction mixture and stir at room temperature to reduce the methyl iodide to a methyl group, forming 2-methoxypyridine-6-methyl.", "Step 4: Add acetic acid to the reaction mixture and heat to reflux to form the corresponding acetic acid salt.", "Step 5: Add hydrochloric acid to the reaction mixture to protonate the pyridine nitrogen and form the corresponding hydrochloride salt.", "Step 6: Add sodium hydroxide to the reaction mixture to neutralize the acid and liberate the free base.", "Step 7: Extract the free base with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Clopidogrel Impurity 7 as a white solid." ] } | |
CAS 编号 |
444728-13-6 |
分子式 |
C15H15ClN2OS |
分子量 |
306.82 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


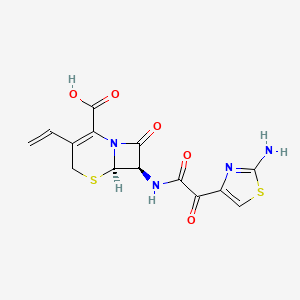
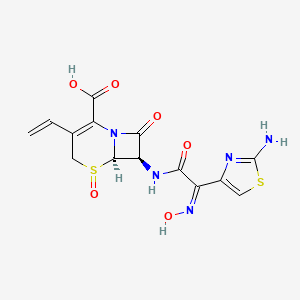
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
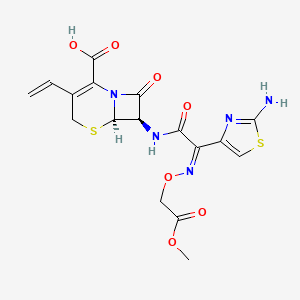
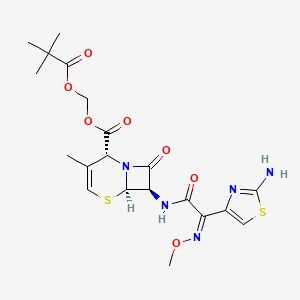
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
